
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl group on the piperazine ring and the trifluoromethyl group on the pyridine ring can be achieved through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially modify the carbonitrile group.
Substitution: The trifluoromethyl and methyl groups may participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amines or other reduced forms.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of new materials or catalysts.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used in medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine: Lacks the trifluoromethyl and carbonitrile groups.
6-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperazine ring.
4-Methylpiperazine: Lacks the pyridine ring and other substituents.
Uniqueness
The presence of both the piperazine and pyridine rings, along with the trifluoromethyl and carbonitrile groups, makes 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.
特性
分子式 |
C12H14ClF3N4 |
|---|---|
分子量 |
306.71 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H |
InChIキー |
SHHLDJHVGIZAEU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


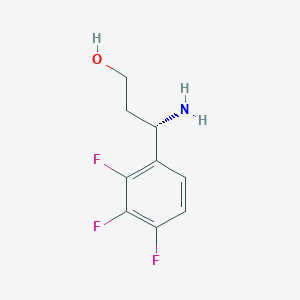
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
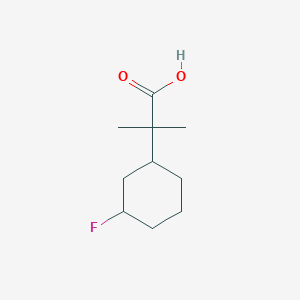
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)

![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
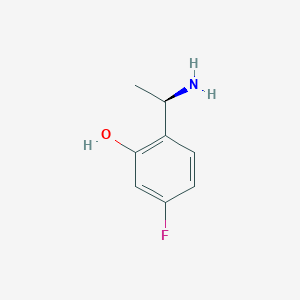
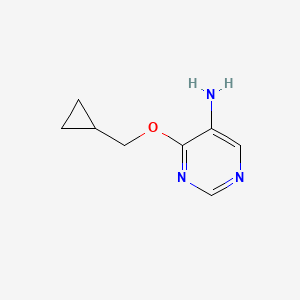
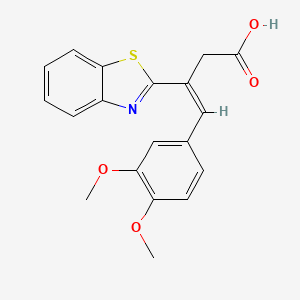

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
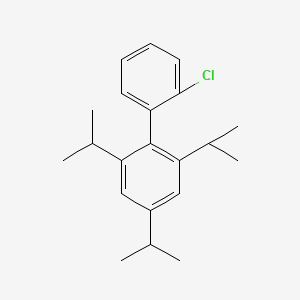
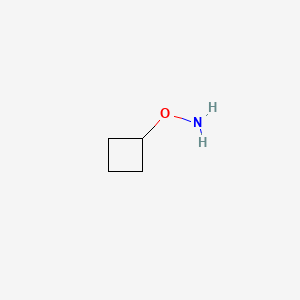
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
